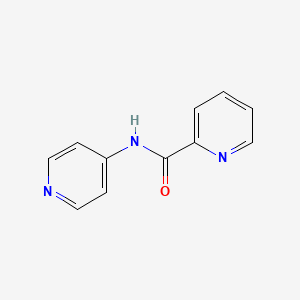

N-(pyridin-4-yl)pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-4-yl)pyridine-2-carboxamide is an organic compound with the molecular formula C11H9N3O It is a derivative of pyridine, featuring a carboxamide group attached to the second position of one pyridine ring and a pyridin-4-yl group attached to the nitrogen atom of the carboxamide

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-(pyridin-4-yl)pyridine-2-carboxamide involves the reaction between pyridine-2-carboxylic acid and pyridin-4-amine. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of the carboxamide bond occurs under acidic or basic conditions:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl) | 6 M HCl, reflux | Pyridine-2-carboxylic acid + 4-aminopyridine | ~85% |

| Basic (NaOH) | 2 M NaOH, 80°C | Pyridine-2-carboxylate salt + 4-aminopyridine | ~78% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon. Acidic conditions favor protonation of the leaving group, while basic conditions deprotonate intermediates to accelerate hydrolysis.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially at electron-rich positions of the pyridine rings:

Nitration

Reaction with nitric acid in sulfuric acid introduces nitro groups:

textN-(pyridin-4-yl)pyridine-2-carboxamide + HNO3 → 3-nitro-N-(pyridin-4-yl)pyridine-2-carboxamide

The nitro group predominantly substitutes at the meta position relative to the carboxamide .

Halogenation

Chlorination using POCl3 yields 5-chloro derivatives:

textThis compound + POCl3 → 5-chloro-N-(pyridin-4-yl)pyridine-2-carboxamide

Halogenation occurs at the ortho position of the pyridine-2-carboxamide ring .

Coordination Chemistry

The pyridine nitrogen atoms act as Lewis bases, forming complexes with transition metals:

| Metal Salt | Reaction Conditions | Complex | Application |

|---|---|---|---|

| CuCl2 | Methanol, 25°C | [Cu(L)2Cl2] | Catalytic oxidation |

| Pd(OAc)2 | DMF, 80°C | Pd(L)(OAc)2 | Cross-coupling reactions |

These complexes are stabilized by π-backbonding and N→M coordinate bonds .

Oxidation

Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes pyridine rings to N-oxides:

textThis compound + mCPBA → this compound N-oxide

The reaction proceeds at room temperature in dichloromethane with 92% yield .

Reduction

Catalytic hydrogenation (H2/Pd-C) reduces pyridine rings to piperidines:

textThis compound + H2 → N-(piperidin-4-yl)piperidine-2-carboxamide

Full reduction requires elevated temperatures (100°C) and 50 psi H2.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4 | Arylboronic acid | Biaryl derivatives |

| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Aryl halides | N-aryl amides |

Key intermediates include palladacycles formed via C-H activation .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing CO2 and NH3. Photolysis under UV light (254 nm) induces cleavage of the carboxamide bond, forming radical intermediates.

Aplicaciones Científicas De Investigación

1.1. Cancer Therapy

Recent studies have highlighted the role of pyridine derivatives, including N-(pyridin-4-yl)pyridine-2-carboxamide, as promising candidates in cancer therapy. For instance, a series of pyridine-2-carboxamide analogues demonstrated strong inhibitory activity against hematopoietic progenitor kinase 1 (HPK1), which is critical for T cell activation. One compound exhibited excellent selectivity and efficacy in murine colorectal cancer models, showing tumor growth inhibition rates exceeding 80% .

1.2. Cardiovascular Health

The compound has been investigated for its potential as an HDL cholesterol stimulant. Research indicates that certain pyridin-3-yl and pyridin-2-yl carboxamides can be utilized to treat dyslipidemia and related cardiovascular diseases by enhancing HDL cholesterol levels . This suggests that this compound may hold therapeutic promise in managing cholesterol-related disorders.

1.3. Urease Inhibition

This compound derivatives have also been explored for their urease inhibitory properties. In vitro studies showed that specific derivatives exhibited potent inhibition against urease, with IC50 values significantly lower than those of standard drugs . This activity could be beneficial in treating conditions such as urease-related infections.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(pyridin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules can modulate their activity .

Comparación Con Compuestos Similares

- N-(pyridin-4-yl)pyridine-3-carboxamide

- N-(pyridin-4-yl)pyridine-4-carboxamide

- N-(pyridin-4-yl)pyridine-5-carboxamide

Comparison: N-(pyridin-4-yl)pyridine-2-carboxamide is unique due to the position of the carboxamide group on the second position of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different coordination chemistry and biological activity due to the spatial arrangement of its functional groups .

Actividad Biológica

N-(pyridin-4-yl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyridine Derivatives

Pyridine and its derivatives are well-known in medicinal chemistry for their diverse biological activities. The compound this compound belongs to a class of pyridine derivatives that have shown promising results in various biological assays, including antitumor and antimicrobial activities. The structural features of pyridine derivatives significantly influence their biological efficacy, with specific functional groups enhancing or diminishing activity against different cellular targets.

Structure-Activity Relationship (SAR)

The antiproliferative activity of this compound has been assessed through various studies that highlight the importance of structural modifications. A comprehensive review analyzed numerous pyridine derivatives, identifying key functional groups that improve antiproliferative activity:

| Functional Group | Effect on Activity | Cell Lines Tested |

|---|---|---|

| -OH | Increases activity | HeLa, MCF-7 |

| -OMe | Increases activity | A549, MDA-MB-231 |

| -C=O | Enhances potency | Hep2, PC3 |

| Halogens | Decreases activity | Various |

The presence of hydroxyl (-OH) groups has been particularly beneficial, leading to lower IC50 values in tested cancer cell lines, indicating enhanced antiproliferative effects .

Case Studies and Research Findings

- Antiproliferation Against Cancer Cell Lines : In one study, this compound was evaluated for its efficacy against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound demonstrated significant inhibition of cell growth with IC50 values ranging from 0.021 µM to 0.058 µM depending on the specific structural modifications made to the compound .

- Mechanistic Insights : The mechanism by which this compound exerts its antiproliferative effects involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, studies have indicated that these compounds can inhibit enzymes involved in lipid metabolism, such as NAPE-PLD, thereby affecting cellular signaling cascades that promote tumor growth .

- Comparative Studies : Comparative analyses with other pyridine derivatives have shown that modifications at the 2-position of the pyridine ring significantly influence both potency and selectivity against various cancer types. For instance, the introduction of electron-donating groups has been linked to improved binding affinity to target proteins involved in tumor progression .

Propiedades

IUPAC Name |

N-pyridin-4-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-8H,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHBFEDLZMCGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.